REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12](=[O:15])(=[O:14])[NH2:13])[S:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2].[BH4-].[Na+].[NH4+].[Cl-].C(O)(=O)C>CO.[OH-].[Na+]>[OH:3][CH:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12](=[O:14])(=[O:15])[NH2:13])[S:9][C:8]=2[CH:16]=1)[CH3:2] |f:1.2,3.4,7.8|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
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The reaction mixture was stirred for 25 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (75 ml) and 20% saturated NaHCO3 (50 ml)
|
Type
|
WASH
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Details
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The ethyl acetate layer was washed with H2O (50 ml)
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Type
|
EXTRACTION
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Details
|
the combined aqueous solution was back-extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from CHCl3 -dichloroethane yielding 1.56 g (86.7%) of product, m.p. 134°-35° C.
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
OC(C)C=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |